Cas no 1806967-16-7 (4-Amino-2-bromo-3-(trifluoromethoxy)benzyl bromide)

4-Amino-2-bromo-3-(trifluoromethoxy)benzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-bromo-3-(trifluoromethoxy)benzyl bromide
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- Inchi: 1S/C8H6Br2F3NO/c9-3-4-1-2-5(14)7(6(4)10)15-8(11,12)13/h1-2H,3,14H2
- InChI Key: CRULTUPOHSTFHP-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1CBr)N)OC(F)(F)F
Computed Properties
- Exact Mass: 348.87477 g/mol
- Monoisotopic Mass: 346.87682 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 35.2
- Molecular Weight: 348.94
4-Amino-2-bromo-3-(trifluoromethoxy)benzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013009802-1g |
4-Amino-2-bromo-3-(trifluoromethoxy)benzyl bromide |
1806967-16-7 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
4-Amino-2-bromo-3-(trifluoromethoxy)benzyl bromide Related Literature
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Additional information on 4-Amino-2-bromo-3-(trifluoromethoxy)benzyl bromide
Introduction to 4-Amino-2-bromo-3-(trifluoromethoxy)benzyl bromide (CAS No. 1806967-16-7) and Its Applications in Modern Chemical Biology
4-Amino-2-bromo-3-(trifluoromethoxy)benzyl bromide, identified by the CAS number 1806967-16-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of aromatic heterocycles characterized by its unique structural features, including an amino group, a bromine substituent, and a trifluoromethoxy moiety. These structural elements contribute to its versatility, making it a valuable intermediate in the synthesis of various bioactive molecules.
The presence of the trifluoromethoxy group in the benzyl bromide derivative imparts distinct electronic and steric properties, which are highly advantageous in medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aromatic ring, facilitating further functionalization. This characteristic is particularly useful in designing small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.
In recent years, 4-amino-2-bromo-3-(trifluoromethoxy)benzyl bromide has been employed in the development of novel therapeutic agents. Its role as a key intermediate in constructing complex scaffolds has been highlighted in several cutting-edge studies. For instance, researchers have leveraged this compound to synthesize potent kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functional groups while maintaining the integrity of the core aromatic system.
The amino group attached to the benzyl bromide moiety provides an additional site for chemical modification, allowing for further derivatization into amides, ureas, or sulfonamides. These derivatives have shown promise in modulating protein-protein interactions and have been explored as leads for drugs targeting neurological disorders. The combination of these structural features makes 4-amino-2-bromo-3-(trifluoromethoxy)benzyl bromide a cornerstone in the arsenal of synthetic chemists working on drug discovery.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies suggest that derivatives of 4-amino-2-bromo-3-(trifluoromethoxy)benzyl bromide can effectively bind to biological targets with high affinity and selectivity. This has led to the identification of novel pharmacophores that could revolutionize treatments for diseases such as diabetes and cardiovascular disorders. The trifluoromethoxy group, in particular, has been shown to improve metabolic stability and oral bioavailability, critical factors in drug development.
The synthesis of 4-amino-2-bromo-3-(trifluoromethoxy)benzyl bromide involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors, the introduction of bromine and trifluoromethoxy groups requires precise control over reaction conditions to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at specific positions on the aromatic ring. These synthetic strategies underscore the compound's importance as a building block in complex molecule construction.
In conclusion, 4-amino-2-bromo-3-(trifluoromethoxy)benzyl bromide (CAS No. 1806967-16-7) represents a fascinating example of how structural complexity can be harnessed for therapeutic purposes. Its unique combination of functional groups and reactivity patterns makes it indispensable in modern drug discovery efforts. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its role as a cornerstone in chemical biology and pharmaceutical innovation.
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